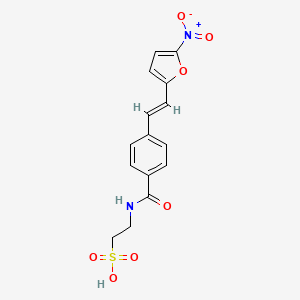
N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a synthetic organic compound that features a benzamide core with hydroxyethoxy and nitrofuran substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzamide Core: The initial step might involve the reaction of 4-aminobenzamide with 2-(2-chloroethoxy)ethanol under basic conditions to form the hydroxyethoxy-substituted benzamide.
Introduction of the Nitro Group: The nitrofuran moiety can be introduced via a nitration reaction, where the furan ring is nitrated using a mixture of nitric acid and sulfuric acid.
Vinylation: The final step could involve the vinylation of the benzamide core with the nitrofuran substituent using a suitable vinylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. The presence of the nitrofuran moiety is particularly interesting due to its known biological activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The hydroxyethoxy and nitrofuran groups may impart specific pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or inhibit specific enzymes. The nitrofuran moiety could be involved in redox reactions that generate reactive oxygen species, leading to cellular damage.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide: can be compared with other nitrofuran derivatives, such as nitrofurantoin and furazolidone, which are known for their antimicrobial properties.
Benzamide derivatives: Compounds like 4-hydroxybenzamide and 4-aminobenzamide can be compared in terms of their chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of hydroxyethoxy and nitrofuran groups, which may impart distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H18N2O6 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C17H18N2O6/c20-10-12-24-11-9-18-17(21)14-4-1-13(2-5-14)3-6-15-7-8-16(25-15)19(22)23/h1-8,20H,9-12H2,(H,18,21)/b6-3+ |
InChI Key |
UQQLMIFUZOQGRC-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCCOCCO |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


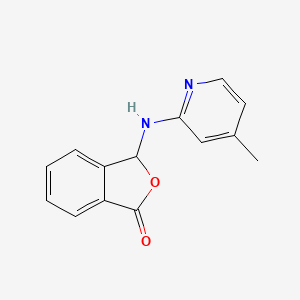
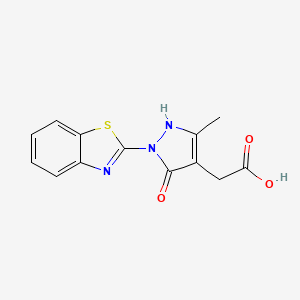
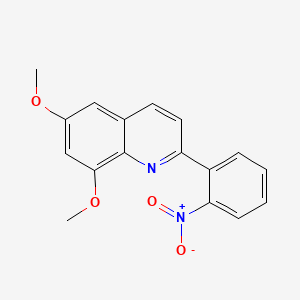
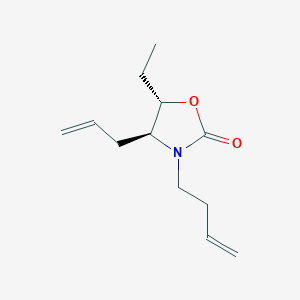
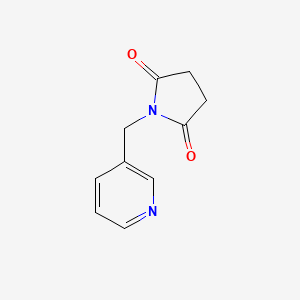
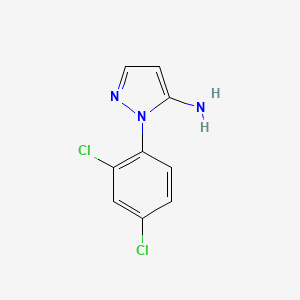

![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)

![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)



